3,3-Difluoro-5-methoxyindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7F2NO2 |
|---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
3,3-difluoro-5-methoxy-1H-indol-2-one |
InChI |
InChI=1S/C9H7F2NO2/c1-14-5-2-3-7-6(4-5)9(10,11)8(13)12-7/h2-4H,1H3,(H,12,13) |
InChI Key |
XYAYQNRFHYSMJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2(F)F |
Origin of Product |
United States |
Overview of Indolin 2 One Derivatives As Privileged Scaffolds in Chemical Research
Indolin-2-one, also known as oxindole (B195798), and its derivatives represent a class of heterocyclic compounds that have proven to be exceptionally valuable in the field of medicinal chemistry. ontosight.ainih.gov Their core structure, a bicyclic system composed of a benzene (B151609) ring fused to a five-membered lactam (a cyclic amide) ring, serves as a versatile foundation for the development of a wide array of biologically active molecules. ontosight.airesearchgate.net This versatility has led to the designation of the indolin-2-one nucleus as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. derpharmachemica.comrjpn.orgmdpi.com
The significance of indolin-2-one derivatives is underscored by their presence in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. mdpi.comnih.gov Researchers have successfully synthesized and evaluated indolin-2-one derivatives with potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govgrowingscience.commdpi.com For instance, certain derivatives have been investigated as potent inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.gov The ability to readily modify the indolin-2-one core at various positions allows for the fine-tuning of a compound's properties, enabling the optimization of its biological activity and pharmacokinetic profile. nih.govnih.gov This structural flexibility is a key reason why the indolin-2-one scaffold continues to be a focal point of research and development in the quest for new therapeutic agents. nih.govresearchgate.net
Strategic Importance of Fluorination in Organic Synthesis and Chemical Biology
Fluorination, the process of introducing fluorine atoms into a molecule, has become a profoundly important strategy in modern organic synthesis and chemical biology. nih.govnumberanalytics.com The unique properties of the fluorine atom, being the most electronegative element and having a relatively small size comparable to a hydrogen atom, allow for its incorporation into organic molecules to elicit significant and often beneficial changes in their physicochemical and biological properties. tandfonline.combenthamscience.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to the transformative impact of this element in drug design. numberanalytics.com
The strategic placement of fluorine can lead to a multitude of advantages. One of the most significant is the enhancement of metabolic stability. tandfonline.comwikipedia.orgnih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, which can prolong the half-life of a drug in the body. wikipedia.org Furthermore, fluorination can increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids, which can improve its absorption and distribution throughout the body by facilitating passage through cell membranes. wikipedia.orgbenthamdirect.commdpi.com
From a chemical biology perspective, the introduction of fluorine can alter a molecule's electronic properties, influencing its pKa and dipole moment. tandfonline.comacs.org This can, in turn, affect how a molecule binds to its biological target, potentially leading to increased potency and selectivity. nih.govbenthamdirect.com The small size of the fluorine atom means that it can often replace a hydrogen atom without causing significant steric hindrance, yet its high electronegativity can create new non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, that strengthen the binding to a target protein. benthamscience.combenthamdirect.com The development of new and efficient fluorination methods remains an active area of research, continually expanding the toolbox for chemists to create novel and improved molecules for a wide range of applications. numberanalytics.comresearchgate.netnih.gov
Structural Context of 3,3 Difluoro 5 Methoxyindolin 2 One Within the Indolinone Class
The chemical compound 3,3-Difluoro-5-methoxyindolin-2-one is a specific derivative of the indolin-2-one scaffold that incorporates key structural modifications, namely the gem-difluoro group at the 3-position and a methoxy (B1213986) group at the 5-position of the indolinone core. Understanding the contribution of each of these components is crucial to appreciating the compound's potential in chemical research.
The core indolin-2-one structure provides the fundamental bicyclic framework that is recognized for its biological relevance. The modifications to this core are what differentiate this compound and define its specific chemical character.
The 5-methoxy group is an electron-donating group attached to the benzene (B151609) ring of the indolinone scaffold. Its presence can influence the electron density of the aromatic system, which in turn can affect the molecule's reactivity and its interactions with biological targets. The position of this substituent is also critical, as it can direct the binding orientation of the molecule within a protein's active site.
Therefore, this compound represents a carefully designed molecule that combines the privileged indolin-2-one scaffold with the strategic benefits of fluorination and the electronic influence of a methoxy substituent. This combination of features makes it an interesting candidate for further investigation in various areas of chemical and medicinal research.
Historical Development and Key Milestones in Difluoroindolinone Research
Direct Synthetic Routes to 3,3-Difluoroindolinone Systems
Direct methods for the synthesis of 3,3-difluoroindolinone systems offer an efficient approach to these valuable compounds, often minimizing the number of synthetic steps.
Palladium-Catalyzed C–H/N–H Coupling Approaches for Difluoroindolines
Palladium-catalyzed reactions have emerged as powerful tools for the direct functionalization of C-H and N-H bonds. beilstein-journals.orgcaltech.edu These methods provide an atom- and step-economical pathway to complex molecules. beilstein-journals.org In the context of difluoroindolines, palladium catalysis can facilitate the coupling of indole (B1671886) derivatives with various partners. While direct palladium-catalyzed difluorination at the C3 position of an existing indolinone is not a commonly reported primary method, palladium catalysis is crucial in constructing the indole nucleus itself or in subsequent functionalizations. For instance, palladium-catalyzed intramolecular C-H alkenylation of N-alkenoylindoles can lead to tricyclic products that, after further transformations, could potentially be fluorinated. beilstein-journals.org The versatility of palladium catalysts allows for a wide range of functional groups to be tolerated, often avoiding the need for protecting groups. beilstein-journals.org
Electrophilic Fluorination Strategies of Indolin-2-one Precursors
A more direct and widely utilized approach for the synthesis of 3,3-difluoroindolin-2-ones involves the electrophilic fluorination of indolin-2-one precursors. researchgate.netrsc.org Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are commonly employed for this transformation. researchgate.netrsc.org
The direct conversion of indoles to 3,3-difluoro-2-oxindoles can be achieved using NFSI. researchgate.net The reaction is believed to proceed through a hemiaminal intermediate. rsc.org Another efficient method involves the difluorohydroxylation of substituted indoles using Selectfluor® to yield 3,3-difluoroindolin-2-ols, which are valuable precursors to the target oxindoles. acs.orgnih.gov This protocol is known for its high regioselectivity at the C3 position and mild reaction conditions. acs.orgnih.gov
The choice of solvent can play a crucial role in the outcome of the fluorination. For instance, the fluorination of hydrazonoindolin-2-one with Selectfluor® can selectively produce either 3,3-difluorooxindoles or 3-fluorooxindoles depending on the solvent system. researchgate.net A dearomative electrophilic fluorination of 2-methylindoles has also been reported to deliver 3,3-difluoroindolines bearing an exomethylidene group. researchgate.net
Table 1: Electrophilic Fluorination of Indole Derivatives
| Starting Material | Fluorinating Agent | Product | Reference |
| Indoles | N-fluorobenzenesulfonimide (NFSI) | 3,3-Difluoro-2-oxindoles | researchgate.net |
| Substituted Indoles | Selectfluor® | 3,3-Difluoroindolin-2-ols | acs.orgnih.gov |
| Hydrazonoindolin-2-one | Selectfluor® | 3,3-Difluorooxindoles or 3-Fluorooxindoles | researchgate.net |
| 2-Methylindoles | Electrophilic Fluorinating Agent | 3,3-Difluoroindolines with exomethylidene | researchgate.net |
Transformations Involving gem-Difluoro Olefins and Indole Heterocycles
A palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination reaction between indole heterocycles and fluorinated diazoalkanes provides a novel method for the synthesis of gem-difluoro olefins. nih.gov This approach allows for the direct introduction of a 1-aryl-(2,2-difluorovinyl) group onto indole heterocycles. nih.gov While not a direct route to 3,3-difluoroindolin-2-ones, the resulting gem-difluoro olefins are versatile intermediates that could potentially be converted to the desired oxindole (B195798) structure through subsequent oxidative cleavage and cyclization steps. The reaction mechanism is thought to involve the formation of a palladium-carbene complex, followed by nucleophilic addition of the indole and a key β-fluoride elimination step. nih.gov
Multistep Syntheses Incorporating Fluorine and Methoxy (B1213986) Moieties
Multistep synthetic sequences provide a more controlled and often necessary approach for the preparation of specifically substituted indolin-2-ones like 3,3-difluoro-5-methoxyindolin-2-one.
Introduction of Fluorine via Isatin Derivatives and Subsequent Reductions
Isatins (1H-indole-2,3-diones) are versatile precursors for the synthesis of a wide variety of substituted indolin-2-ones. nih.govmdpi.com The synthesis of fluorinated isatins can be achieved through various methods, including the alkylation of 5-fluoro-isatin sodium salt. nih.gov These fluorinated isatins can then be subjected to further chemical transformations. For example, the addition of an aryl Grignard reagent to an isatin, followed by treatment with a fluorinating agent like diethylaminosulfur trifluoride (DAST), can yield 3-aryl-3-fluorooxindoles. researchgate.net
While direct reduction of the C3-carbonyl of a 5-methoxyisatin (B1196686) to a difluoromethylene group in a single step is challenging, a stepwise approach involving the formation of a dithioketal followed by fluorinative desulfurization could be a plausible route. Alternatively, conversion of the C3-carbonyl to a hydrazone, followed by oxidative fluorination, can provide the desired 3,3-difluoro functionality.
Derivatization and Functionalization of 5-Methoxyisatin Precursors
Starting with a 5-methoxyisatin precursor allows for the strategic introduction of the methoxy group at the desired position from the outset. 5-Methoxyisatin can be synthesized through various established methods. This precursor can then be subjected to fluorination reactions.
A series of new fluorinated isatin-hydrazones have been synthesized from 5-fluoroisatin. acs.org Similarly, a 5-methoxyisatin could be converted to its corresponding 3-hydrazone derivative. Subsequent treatment with an electrophilic fluorinating agent like Selectfluor® could then potentially yield this compound. This approach offers a modular strategy where the substituents on the indole ring can be incorporated early in the synthesis.
Asymmetric Synthesis of Chiral Fluorinated Indolin-2-ones
The creation of chiral centers in fluorinated indolin-2-ones is of paramount importance, as the stereochemistry often dictates the biological function of the molecule. Several asymmetric methodologies have been developed to control the stereochemical outcome of reactions involving fluorinated indolin-2-one precursors.
Catalytic Asymmetric Aldol (B89426) Addition Reactions of 3-Fluoro-Indolinone Derived Enolates
A significant advancement in the synthesis of chiral α-fluoro-β-hydroxy-indolin-2-ones involves the catalytic asymmetric aldol addition of 3-fluoro-indolinone derived enolates. Researchers have successfully employed a Cu(I)/bisoxazoline ligand system to catalyze the reaction between in situ generated tertiary enolates of 3-fluoro-2-oxindoles and various aldehydes. rsc.orgrsc.org This method is notable for its operational convenience and broad substrate scope, accommodating unprotected N-H groups on the enolate and a range of aromatic, heteroaromatic, and aliphatic aldehydes. rsc.orgrsc.org
The key to this approach is the detrifluoroacetylative in situ generation of the unprotected fluoro-enolates, which then undergo the aldol addition. rsc.org This strategy provides access to products with two adjacent stereogenic centers and a pharmacophoric β-keto-alcohol moiety, enhancing their potential biological relevance. rsc.org The reactions typically proceed with good yields and satisfactory diastereo- and enantioselectivities. rsc.org
| Catalyst System | Aldehyde Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Cu(I)/Bisoxazoline | Aromatic | Good | Satisfactory | Satisfactory |
| Cu(I)/Bisoxazoline | Heteroaromatic | Good | Satisfactory | Satisfactory |
| Cu(I)/Bisoxazoline | Aliphatic | Good | Satisfactory | Satisfactory |
Organocatalytic Approaches to Stereoselective Difluorooxindoles
Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules, including difluorooxindoles. One notable example is the organocatalytic conjugate addition of prochiral 3-fluorinated oxindoles to vinyl sulfones. nih.gov This reaction, facilitated by bifunctional tertiary amine-thiourea catalysts, affords 3-fluoro-3-substituted oxindole adducts in excellent yields and with high enantiomeric excesses. nih.gov
Furthermore, a highly diastereoselective organocatalytic method has been developed to produce 3-fluoro-3'-hydroxy-3,3'-bisoxindoles and their corresponding 3-fluoro-3'-amino derivatives. nih.gov This reaction between fluorooxindoles and isatins proceeds in protic solvents at room temperature, yielding products with two adjacent chirality centers in high yields. nih.gov These approaches provide a metal-free alternative for the construction of stereochemically rich difluorooxindole frameworks.
Enantioselective Fluorination of 3-Substituted Oxindoles
Direct enantioselective fluorination of 3-substituted oxindoles represents another critical strategy for accessing chiral fluorinated indolin-2-ones. A notable method involves the use of a Scandium(III)/N,N′-dioxide complex to catalyze the fluorination of N-H-free 3-substituted oxindoles. acs.org Using N-fluorobisbenzenesulfonimide (NFSI) as the fluorinating agent, this reaction provides a range of 3-aryl- and 3-alkyl-3-fluoro-2-oxindoles in excellent yields (up to 98%) and with outstanding enantioselectivities (up to 99% ee) under mild conditions. acs.org This method was successfully applied to the efficient synthesis of the potassium channel opener, MaxiPost. acs.org
| Catalyst | Fluorinating Agent | Substrate Scope | Yield | Enantiomeric Excess (ee) |
| Sc(III)/N,N′-dioxide | NFSI | 3-aryl-oxindoles | Up to 98% | Up to 99% |
| Sc(III)/N,N′-dioxide | NFSI | 3-alkyl-oxindoles | Up to 98% | Up to 99% |
Emerging Synthetic Strategies for Indolin-2-one Systems
The field of synthetic chemistry is constantly evolving, with new technologies and strategies being developed to improve the efficiency, sustainability, and scope of chemical transformations. The synthesis of indolin-2-one systems has benefited from these advancements, particularly in the areas of molecular hybridization and the application of photocatalytic and continuous-flow methodologies.
Molecular Hybridization for Novel Indolinone Derivatives
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. This approach aims to create novel derivatives with improved affinity, selectivity, and efficacy, or with a dual mode of action. In the context of indolin-2-one chemistry, this strategy has been employed to design and synthesize new derivatives with potential therapeutic applications. For instance, novel 2-indolinone derivatives have been synthesized and evaluated for their antiviral activities against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). tandfonline.comnih.gov These studies have shown that substitutions on the indolin-2-one core, such as halogenation, can significantly impact the biological activity of the resulting hybrid molecules. tandfonline.comnih.gov
Photocatalytic and Continuous-Flow Methodologies in Indolinone Synthesis
Photocatalysis and continuous-flow chemistry are transformative technologies that offer numerous advantages over traditional batch synthesis, including enhanced reaction rates, improved safety, and greater scalability. polimi.itnih.gov The application of these methodologies to the synthesis of indolin-2-one systems is a growing area of research.
Continuous-flow reactors, particularly microreactors, provide a high surface-to-volume ratio, which allows for more efficient irradiation of the reaction mixture in photochemical reactions. mdpi.com This can lead to a significant reduction in reaction times, from hours or even days in batch processes to mere seconds or minutes in flow. mdpi.com This rapid processing not only increases productivity but also helps to minimize the formation of byproducts resulting from prolonged exposure to light and heat. tue.nl The development of continuous-flow photoreactors is overcoming some of the limitations of traditional photocatalysis, enabling more homogeneous irradiation and leading to better selectivities and shorter reaction times. nih.gov The use of heterogeneous photocatalysts in flow systems further enhances the sustainability of the process by allowing for catalyst recycling. mdpi.com These emerging technologies hold great promise for the efficient and scalable synthesis of complex indolin-2-one derivatives. polimi.it
Multicomponent Reactions for Complex Indolinone Scaffolds
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic organic chemistry, allowing for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. nih.govnih.gov This strategy aligns with the principles of green chemistry by minimizing waste and reducing the number of synthetic steps. nih.gov In the context of fluorinated indolin-2-ones, MCRs offer a powerful tool for the rapid generation of diverse and structurally intricate scaffolds, which are of significant interest in medicinal chemistry and materials science.
The application of MCRs to the synthesis of fluorinated indolinones, including derivatives related to this compound, leverages the ability to introduce multiple points of diversity in a single transformation. These reactions often proceed through a cascade of interconnected chemical events, where the product of one reaction becomes the substrate for the next, all within the same reaction vessel.
While a specific multicomponent synthesis for this compound is not extensively documented, the principles of MCRs can be applied to construct related complex indolinone frameworks. For instance, a plausible approach could involve the reaction of a suitably substituted aniline, a glyoxylate (B1226380) derivative, and a fluorinating agent in a convergent manner.
Research has demonstrated the utility of MCRs in creating a variety of heterocyclic systems, including those containing indole and indoline (B122111) cores. researchgate.netrsc.org For example, three-component reactions involving indoles, aldehydes, and active methylene (B1212753) compounds have been successfully employed to generate highly substituted indole derivatives. researchgate.net Such methodologies could be adapted for the synthesis of complex indolinones by utilizing pre-functionalized starting materials or by incorporating a cyclization step into the reaction cascade.
A key advantage of MCRs is their ability to generate libraries of structurally diverse compounds for high-throughput screening. rug.nl By systematically varying the individual components of the reaction, a wide array of fluorinated indolinones with different substitution patterns can be accessed. This is particularly valuable in drug discovery, where the exploration of chemical space is crucial for identifying lead compounds. nih.gov
The table below illustrates the types of multicomponent reactions that have been used to generate complex heterocyclic scaffolds, which could be conceptually extended to the synthesis of fluorinated indolin-2-ones.
| Multicomponent Reaction Type | Reactants | Resulting Scaffold | Potential Application to Fluorinated Indolinones |
| Passerini Reaction | Isocyanide, Carbonyl Compound, Carboxylic Acid | α-Acyloxyamides | Could be adapted to incorporate a fluorinated carbonyl or isocyanide component to build a functionalized indolinone side chain. |
| Ugi Reaction | Isocyanide, Carbonyl Compound, Amine, Carboxylic Acid | α-Acylamino Amides | Offers multiple points of diversity for creating complex side chains on a pre-formed fluorinated indolinone core. |
| Bucherer–Bergs Reaction | Carbonyl Compound, Cyanide, Ammonium Carbonate | Hydantoins | A fluorinated ketone or aldehyde could potentially be used to generate spiro-hydantoin-indolinone structures. nih.gov |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia or Amine | Dihydropyridines | While not directly producing indolinones, this reaction highlights the ability of MCRs to construct complex heterocycles, a principle applicable to indolinone synthesis. mdpi.com |
The development of novel MCRs for the synthesis of fluorinated indolin-2-ones, including this compound, remains an active area of research. The continued exploration of new reaction pathways and catalyst systems is expected to further expand the synthetic toolbox for accessing these valuable compounds.
Functionalization at the Indolinone Core
Reactions at the N1 Position of the Indolin-2-one Ring
The nitrogen atom at the N1 position of the this compound ring is a common site for functionalization. The presence of a carbonyl group on the nitrogen is often necessary for the stability and reactivity of the indoline ring in certain reactions. For instance, acetyl and Boc protected indoles have been shown to yield desired products in reactions where benzyl (B1604629) and tosyl protected indoles decompose. researchgate.net This highlights the importance of the choice of protecting group at the N1 position for successful transformations.
Transformations Involving the Methoxy Group at C5
The methoxy group at the C5 position of the indolinone ring can undergo transformations, although this is less commonly explored compared to other positions. Demethylation to the corresponding phenol (B47542) is a potential transformation, which can then serve as a handle for further functionalization, such as etherification or esterification, allowing for the introduction of diverse substituents at this position.
Derivatization at the C3 Position of Difluoroindolinones
The C3 position of difluoroindolinones, bearing the gem-difluoro group, is a key site for derivatization. While the C3 carbon itself in this compound is quaternary, transformations involving adjacent functionalities or rearrangement reactions can lead to derivatization at this locus. For instance, in related systems, cascade reactions can lead to the formation of a tetrasubstituted C3 position. nih.gov
Nucleophilic and Electrophilic Reactions of Fluorinated Indolin-2-ones
Fluorinated indolin-2-ones exhibit both nucleophilic and electrophilic reactivity. The electron-withdrawing nature of the fluorine atoms can render adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles. Conversely, the lone pairs on the nitrogen and oxygen atoms can impart nucleophilic character to the molecule. For example, some fluorinated indolines can react with nucleophiles like morpholine (B109124) in an SN2' fashion. researchgate.net The character of fluorinated radicals, such as •CF2H and •CF3, can also influence reactivity, with •CF2H being nucleophilic and •CF3 being electrophilic in reactions with heterocycles. nih.gov
Cascade and Rearrangement Reactions
Cascade and rearrangement reactions offer efficient pathways to complex molecular architectures from simpler fluorinated indolin-2-one precursors. These reactions can involve a series of intramolecular or intermolecular transformations in a single pot, often leading to the formation of multiple new bonds and stereocenters. nih.govscispace.comrsc.org For instance, base-mediated cascade rearrangements of diallyl ethers can proceed through different pathways depending on the reaction conditions. organic-chemistry.org In some cases, these rearrangements can be initiated by nucleophilic attack on a benzyne (B1209423) intermediate. nih.gov
Transition Metal-Catalyzed Cross-Coupling and Cyclization Reactions
Transition metal catalysis provides a powerful tool for the functionalization of fluorinated indolin-2-ones. beilstein-journals.orgnih.govresearchgate.net Palladium, rhodium, and copper catalysts have been employed in a variety of reactions, including cross-coupling and cyclization reactions. researchgate.net These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. For example, palladium-catalyzed reactions have been used for the trifluoromethylation of aryl chlorides and the perfluoroalkylation of arenes. beilstein-journals.orgnih.gov Asymmetric defluorinative reactions catalyzed by transition metals have also emerged as a significant area of research. rsc.org
Suzuki–Miyaura Reactions for Further Derivatization
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely employed in the synthesis of biaryls and other conjugated systems, making it a theoretically attractive method for the derivatization of the this compound core. The presence of an aromatic ring in the indolinone structure provides a handle for such transformations, assuming an appropriately functionalized (e.g., halogenated) starting material.
Despite the extensive body of literature on Suzuki-Miyaura reactions, a specific application of this methodology to this compound has not been reported. General studies on the Suzuki-Miyaura coupling of related heterocyclic systems are prevalent, but detailed research findings, including reaction conditions and yields for the target compound, remain unavailable. The development of such a protocol would be of considerable interest, allowing for the introduction of a wide range of aryl and heteroaryl substituents at various positions on the aromatic ring, thereby expanding the chemical space accessible from this fluorinated scaffold.
Table 1: Hypothetical Suzuki-Miyaura Reaction of a Halogenated this compound Derivative
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Not Reported |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Not Reported |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | Not Reported |
This table is illustrative and based on general conditions for Suzuki-Miyaura reactions. No specific experimental data for this compound has been found in the literature.
Intramolecular Amination and Cyclization Processes
Intramolecular amination and cyclization reactions are powerful tools for the construction of fused heterocyclic systems. For a derivative of this compound bearing a suitable tethered amine and a leaving group, an intramolecular cyclization could lead to novel polycyclic architectures. Such transformations are often catalyzed by transition metals like palladium or copper and are crucial steps in the synthesis of complex alkaloids and medicinal agents.
A thorough search of the chemical literature did not yield any specific examples of intramolecular amination or cyclization reactions originating from this compound. The investigation of such reactions would be a valuable contribution to the field, potentially providing access to novel, fluorinated, nitrogen-containing polycycles with interesting biological properties. The gem-difluoro group at the C3 position could influence the reactivity and stability of the cyclized products in unique ways.
Table 2: Potential Intramolecular Cyclization of a this compound Derivative
| Entry | Substrate | Catalyst | Base | Solvent | Product |
| 1 | N-(2-bromoethyl)-3,3-difluoro-5-methoxyindolin-2-one | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Not Reported |
| 2 | 1-(2-aminophenyl)-3,3-difluoro-5-methoxyindolin-2-one | CuI / L-proline | K₂CO₃ | DMSO | Not Reported |
This table represents hypothetical reaction schemes. No experimental data for such transformations of this compound have been documented.
Oxidative Coupling Reactions
Oxidative coupling reactions, particularly those involving C-H activation, have emerged as a highly efficient strategy for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions avoid the need for pre-functionalized starting materials, offering a more atom-economical approach to molecular diversification. For this compound, oxidative coupling could potentially be used to introduce substituents at various positions on the aromatic ring or even at the N-H position.
While a doctoral thesis briefly mentions the synthesis of this compound, it does not detail its use in subsequent oxidative coupling reactions for further derivatization. The broader literature on oxidative coupling of oxindoles exists, but specific data for the title compound are absent. Research in this area would be highly beneficial, providing a direct route to functionalized derivatives without the need for multi-step synthetic sequences.
Table 3: Conceptual Oxidative Coupling of this compound
| Entry | Coupling Partner | Catalyst | Oxidant | Solvent | Yield (%) |
| 1 | Benzene (B151609) | Pd(OAc)₂ | Ag₂CO₃ | TFA | Not Reported |
| 2 | Acrylamide | [RhCp*Cl₂]₂ | AgSbF₆ | DCE | Not Reported |
This table is for illustrative purposes only, outlining potential reaction pathways. There is no published research detailing these specific reactions for this compound.
Catalytic Cycles and Intermediates in Transition Metal-Catalyzed Processes
Transition metal catalysis offers a powerful toolkit for the functionalization of this compound. The proposed catalytic cycles for palladium, rhodium, and copper, while not always elucidated for this specific substrate, can be inferred from studies on similar 3,3-difluorooxindoles and related heterocyclic systems.
Palladium-Catalyzed Reactions:
Palladium catalysts are well-known for their versatility in forming carbon-carbon and carbon-heteroatom bonds. A plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction involving this compound, for instance in an intramolecular C-H difluoroalkylation, would typically commence with an oxidative addition step. In this step, a low-valent palladium(0) species inserts into a carbon-halogen or carbon-triflate bond of a suitable reaction partner. For the synthesis of substituted 3,3-difluoro-2-oxindoles, preliminary mechanistic studies have suggested that this oxidative addition is the rate-determining step of the process nih.gov.
Following oxidative addition, the resulting palladium(II) intermediate can undergo several transformations. In the context of a Heck-type reaction, this would be followed by migratory insertion of an alkene into the Pd-C bond. Subsequent β-hydride elimination would then yield the product and a palladium-hydride species, from which the active Pd(0) catalyst is regenerated via reductive elimination. In cross-coupling reactions like the Suzuki or Stille couplings, the next step after oxidative addition is transmetalation, where an organometallic reagent transfers its organic group to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst, thus closing the catalytic cycle youtube.comyoutube.comyoutube.com. The choice of ligands, such as bulky trialkylphosphines, is often crucial for the efficiency of these catalytic cycles nih.gov.
A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below:
| Step | Description | Intermediate |
| Oxidative Addition | Pd(0) inserts into the R-X bond. | R-Pd(II)-X |
| Transmetalation | The R' group from an organometallic reagent replaces X. | R-Pd(II)-R' |
| Reductive Elimination | The R-R' product is formed, regenerating Pd(0). | Pd(0) |
Rhodium-Catalyzed Reactions:
Rhodium catalysts are particularly effective in C-H activation and amidation reactions. While specific studies on this compound are scarce, mechanistic insights can be drawn from broader research on rhodium-catalyzed reactions. For example, in catalytic C-H amidation reactions, rhodium acylnitrene complexes are often proposed as key intermediates, although they have been challenging to isolate and characterize directly nih.gov.
A proposed catalytic cycle might involve the coordination of the indolinone substrate to a Rh(III) catalyst, followed by C-H activation to form a rhodacycle intermediate. This intermediate could then react with a coupling partner. In the context of acylnitrene transfer, a rhodium-acylnitrenoid species could be generated, which then undergoes the desired transformation. The final steps would involve product release and regeneration of the active rhodium catalyst nih.govyoutube.com.
Copper-Catalyzed Reactions:
Copper catalysts are attractive due to their lower cost and unique reactivity. In the context of reactions involving fluorinated compounds, copper has been used for carbotrifluoromethylation of alkynes thieme-connect.de. A potential mechanistic pathway for a copper-catalyzed reaction with this compound could involve the formation of a copper-enolate of the indolinone. This intermediate could then react with an electrophile. Alternatively, in radical processes, a Cu(I) species could be oxidized to Cu(II) or Cu(III), facilitating the transfer of a radical species.
Stereochemical Control Mechanisms in Asymmetric Syntheses
The creation of stereocenters with high fidelity is a cornerstone of modern organic synthesis. For a prochiral molecule like a 3-substituted-5-methoxyindolin-2-one that is subsequently fluorinated, or for reactions that introduce a new stereocenter at the C3 position of this compound, understanding the mechanisms of stereochemical control is paramount.
In asymmetric catalysis, stereocontrol is typically achieved through the use of a chiral catalyst, which creates a chiral environment around the substrate. This forces the reaction to proceed through a lower energy transition state for one enantiomer or diastereomer over the other. The origins of stereoselectivity can often be explained by steric and electronic interactions between the substrate, the catalyst, and the reagents.
One common model for stereochemical control is the use of chiral ligands that coordinate to a metal catalyst, creating a well-defined chiral pocket. For instance, in the asymmetric functionalization of prochiral diols, chelation control has been shown to be an effective strategy, where the substrate forms a rigid cyclic complex with the catalyst, directing the approach of the reagent from a specific face rsc.org.
For this compound, an asymmetric reaction at the C3 position would likely proceed through a transition state where the facial selectivity is dictated by the minimization of steric hindrance and the optimization of electronic interactions with the chiral catalyst. For example, a chiral Lewis acid could coordinate to the carbonyl oxygen of the indolinone, rendering one face of the molecule more accessible to a nucleophile.
The following table illustrates hypothetical stereochemical outcomes based on different controlling elements in an asymmetric reaction:
| Controlling Element | Proposed Mechanism of Stereocontrol | Predicted Outcome |
| Chiral Ligand | The ligand creates a steric block on one face of the substrate. | Enantioselective addition of a nucleophile. |
| Chiral Auxiliary | A covalently attached chiral group directs the approach of the reagent. | Diastereoselective functionalization. |
| Chelation Control | The substrate forms a bidentate complex with the catalyst, leading to a rigid transition state. | High diastereoselectivity in cyclization reactions. |
Radical Mechanisms and Single Electron Transfer Pathways
Radical reactions offer unique pathways for the formation of chemical bonds and can be particularly useful for the functionalization of otherwise unreactive positions. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps.
Initiation: The reaction is initiated by the formation of a radical species. This can be achieved through the homolytic cleavage of a weak bond by heat or light, or through a single electron transfer (SET) process from a reductant or to an oxidant.
Propagation: In the propagation phase, the initially formed radical reacts with a neutral molecule to generate a new radical, which can then continue the chain reaction. This cycle of reactions leads to the formation of the product.
Termination: The chain reaction is terminated when two radical species combine to form a non-radical product.
For this compound, a radical reaction could be initiated by the abstraction of a hydrogen atom from the N-H bond or from the methoxy group, although the former is more likely. Alternatively, a SET process could lead to the formation of a radical cation or radical anion of the indolinone. This reactive intermediate could then undergo further transformations, such as fragmentation or addition to another molecule.
A plausible radical transformation of this compound could involve the following steps:
| Step | Description |
| Initiation | A radical initiator (e.g., AIBN) generates a radical which abstracts the N-H proton to form an indolinonyl radical. |
| Propagation | The indolinonyl radical adds to an alkene, generating a new carbon-centered radical, which then abstracts a hydrogen from another molecule to give the product and regenerate the propagating radical. |
| Termination | Two radicals combine to end the chain. |
Reaction Kinetics and Thermodynamic Parameters of Indolinone Transformations
The study of reaction kinetics provides valuable information about the rate of a chemical reaction and the factors that influence it, such as concentration, temperature, and the presence of a catalyst. Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of reaction, determine the position of equilibrium and the feasibility of a transformation.
For a given transformation of this compound, the rate law can be determined by systematically varying the concentrations of the reactants and catalyst and monitoring the reaction rate. The order of the reaction with respect to each component can provide insights into the molecularity of the rate-determining step. For example, a first-order dependence on the catalyst concentration suggests that the catalyst is involved in the rate-determining step.
The activation energy (Ea) of a reaction can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. A lower activation energy corresponds to a faster reaction rate.
Thermodynamic parameters can be determined through calorimetry or by measuring the equilibrium constant at different temperatures. For a reaction to be spontaneous, the change in Gibbs free energy (ΔG = ΔH - TΔS) must be negative. In ring-opening reactions, for instance, the relief of ring strain is often a major driving force, leading to a negative ΔH wiley-vch.dentnu.nonih.govnih.govresearchgate.net.
The following table presents a hypothetical set of kinetic and thermodynamic data for a transformation of this compound. Such data would be crucial for optimizing reaction conditions and understanding the driving forces of the reaction.
| Parameter | Value | Significance |
| Rate Constant (k) | 2.5 x 10-4 M-1s-1 at 298 K | Quantifies the reaction rate under specific conditions. |
| Activation Energy (Ea) | 65 kJ/mol | Indicates the energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -40 kJ/mol | A negative value suggests an exothermic reaction, which is thermodynamically favorable. |
| Entropy of Reaction (ΔS) | -15 J/(mol·K) | A negative value indicates an increase in order, which is entropically unfavorable. |
Advanced Analytical Techniques for Characterization of 3,3 Difluoro 5 Methoxyindolin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 3,3-Difluoro-5-methoxyindolin-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic framework.
¹H NMR spectroscopy identifies the number and environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methoxy (B1213986) group protons, and the N-H proton of the indolinone core. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm their substitution pattern on the ring.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound, including the carbonyl carbon, the quaternary carbon bearing the two fluorine atoms, the aromatic carbons, and the methoxy carbon, would give a distinct signal. The chemical shift of the C3 carbon, directly attached to two electronegative fluorine atoms, would appear at a characteristic downfield position.
¹⁹F NMR is a powerful and highly sensitive technique specifically for fluorine-containing compounds. ucsb.edursc.org Since fluorine has a natural abundance of 100% for the ¹⁹F isotope and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. ucsb.edunih.gov For this compound, the two fluorine atoms at the C3 position are chemically equivalent and would be expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the gem-difluoroalkyl environment.
Table 1: Predicted NMR Data for this compound Note: The following data are predicted based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.
| Technique | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic-H | 6.8 - 7.5 | d, dd |
| -OCH₃ | ~3.8 | s | |
| N-H | ~8.0 - 9.0 | s (broad) | |
| ¹³C NMR | C=O | ~170 - 180 | t (due to JC-F) |
| C-F₂ | ~110 - 125 | t (due to ¹JC-F) | |
| Aromatic-C | 105 - 160 | - | |
| C-OCH₃ | ~155 - 160 | - | |
| -OCH₃ | ~56 | - | |
| ¹⁹F NMR | -CF₂- | -90 to -120 | s |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of a molecule's elemental composition. semanticscholar.org By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. semanticscholar.orgchemrxiv.org For this compound (C₉H₇F₂NO₂), HRMS would be used to verify its exact mass. The experimentally measured monoisotopic mass should match the theoretically calculated mass within a very small error margin (typically <5 ppm), thus confirming the molecular formula and ruling out other potential elemental compositions.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ | Expected Observation |
|---|---|---|
| C₉H₇F₂NO₂ | 200.0518 | Measured m/z within ± 5 ppm of calculated value |
X-ray Crystallography for Solid-State Structure and Binding Mode Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. chemicalbook.com If a suitable single crystal of this compound can be grown, this technique can unambiguously determine its solid-state molecular structure. The resulting crystal structure would provide precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate the crystal packing arrangement. This detailed structural information is crucial for understanding the compound's physical properties and for computational modeling studies.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. msu.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include a strong stretching vibration for the amide carbonyl (C=O) group, N-H stretching vibrations, C-O stretching for the methoxy group and the ether linkage on the ring, and C-F stretching vibrations. The presence and position of these bands provide corroborating evidence for the compound's structure.
Table 3: Characteristic IR Absorption Frequencies for this compound Note: These are typical frequency ranges and the exact position can be influenced by the molecular environment.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amide) | Stretching | 3100 - 3300 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methoxy) | Stretching | 2850 - 2960 |
| C=O (lactam) | Stretching | 1700 - 1750 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (ether) | Stretching | 1200 - 1300 |
| C-F | Stretching | 1000 - 1400 |
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of non-volatile and thermally sensitive compounds like this compound. A sample is passed through a column under high pressure, and its components are separated based on their differential interactions with the stationary and mobile phases. A purity assessment by HPLC would typically show a major peak corresponding to the target compound, and the area percentage of this peak relative to the total area of all peaks provides a quantitative measure of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While potentially less suitable for this specific compound if it is thermally labile, GC-MS can be used to analyze volatile impurities or byproducts from the synthesis. The gas chromatogram separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, aiding in their identification.
Theoretical and Computational Studies on 3,3 Difluoro 5 Methoxyindolin 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of 3,3-Difluoro-5-methoxyindolin-2-one. nih.gov These calculations can determine a variety of molecular descriptors that shed light on the molecule's behavior.
The distribution of electron density, for instance, can be visualized through a Molecular Electrostatic Potential (MEP) map. nih.gov For this compound, the MEP map would likely indicate regions of high electron density (negative potential) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the fluorine atoms, suggesting these are sites prone to electrophilic attack. Conversely, areas of lower electron density (positive potential) would be expected around the hydrogen atoms.
Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated parent compound. The specific impact on the HOMO-LUMO gap would depend on the interplay of electronic effects from both the difluoro and methoxy substituents.
Table 1: Representative Quantum Chemical Descriptors for Substituted Indolin-2-ones
| Descriptor | Typical Value Range | Significance |
| HOMO Energy | -6.0 to -7.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.5 to -2.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.0 to 5.5 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.0 to 5.0 Debye | Influences solubility and intermolecular interactions. |
Note: The values in this table are illustrative and based on typical ranges for substituted indolin-2-one derivatives. Specific calculations for this compound would be required for precise values.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and stability of molecules like this compound over time. nih.gov By simulating the atomic motions of the molecule, MD can reveal its preferred three-dimensional structures and the dynamics of its various functional groups.
For this compound, a key area of investigation would be the rotational barrier around the C-O bond of the methoxy group and the puckering of the five-membered ring of the indolinone core. The presence of the two fluorine atoms at the 3-position would significantly influence the conformational preferences of the lactam ring.
MD simulations can be used to calculate the Root Mean Square Deviation (RMSD) of the atomic positions over time, which provides a measure of the structural stability. nih.gov A stable conformation will exhibit relatively small RMSD fluctuations. Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the molecule are more flexible. nih.gov In the case of this compound, the methoxy group and the phenyl ring are likely to show higher flexibility compared to the more rigid indolinone core.
In Silico Prediction of Molecular Properties Relevant to Research
In the early stages of drug discovery and chemical research, in silico tools are widely used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.govresearchgate.netaudreyli.comsci-hub.se These predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities before committing to costly and time-consuming experimental studies.
For this compound, various molecular descriptors can be calculated to predict its ADMET profile. These descriptors often include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. Many computational models, often based on Quantitative Structure-Property Relationships (QSPR), utilize these descriptors to estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for inhibition of key metabolic enzymes.
Table 2: Predicted ADMET-Related Properties for a Representative Indolin-2-one Derivative
| Property | Predicted Value | Importance in Drug Discovery |
| Molecular Weight | < 500 g/mol | Influences absorption and distribution. |
| LogP | 1.0 - 3.0 | Affects solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | Impacts binding to biological targets. |
| Hydrogen Bond Acceptors | 3 | Impacts binding to biological targets. |
| Polar Surface Area | < 90 Ų | Relates to membrane permeability. |
Note: These values are illustrative for a molecule with the structural features of this compound and would need to be confirmed by specific in silico prediction tools.
Molecular Docking Studies for Investigating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific biological target, typically a protein. nih.govmdpi.com This method is crucial for identifying potential protein targets for a compound and for understanding the molecular basis of its activity. The indolin-2-one scaffold is a well-known "privileged structure" that can bind to the ATP-binding site of various protein kinases. nih.govmdpi.com
For this compound, molecular docking studies would likely focus on its interaction with the active sites of protein kinases that are implicated in diseases such as cancer. The docking simulations would place the molecule in the binding pocket of the target protein and calculate a scoring function to estimate the binding affinity.
The results of a docking study would reveal the specific interactions between this compound and the amino acid residues of the target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the carbonyl oxygen of the indolin-2-one core is a common hydrogen bond acceptor, while the aromatic ring can engage in hydrophobic interactions. bioinformation.net The methoxy group could also participate in hydrogen bonding or hydrophobic interactions depending on the specific environment of the binding pocket. The fluorine atoms, while generally considered weak hydrogen bond acceptors, can influence the electronic properties of the molecule and thus its interactions.
Table 3: Illustrative Molecular Docking Results for an Indolin-2-one Derivative with a Protein Kinase
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| VEGFR2 Kinase | -8.5 | Cys919, Asp1046, Glu885 |
| CDK2 Kinase | -7.9 | Leu83, Lys33, Gln131 |
| Aurora A Kinase | -9.1 | Ala213, Asn261 |
Note: This table provides representative data for indolin-2-one derivatives docked into various kinase targets. The specific binding affinities and interacting residues for this compound would depend on the chosen target and docking protocol. bioinformation.net
Structure-Activity Relationship (SAR) Analysis through Computational Approaches
Structure-Activity Relationship (SAR) analysis aims to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, are integral to modern SAR analysis.
For a series of compounds related to this compound, a QSAR model could be developed to correlate various molecular descriptors with their measured biological activity (e.g., inhibitory concentration against a specific enzyme). These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
A hypothetical SAR study on analogs of this compound might explore the effects of varying the substituents on the phenyl ring or modifying the groups at the 3-position. For instance, it could be hypothesized that the presence of the two fluorine atoms at the 3-position contributes to enhanced binding affinity due to favorable interactions within the target's binding site. The 5-methoxy group might also play a crucial role in directing the molecule to a specific sub-pocket of the active site. researchgate.net Computational SAR can help to rationalize these observations and guide the design of new, more potent, and selective analogs. nih.gov
Applications in Advanced Organic Synthesis and Chemical Biology Research
Utility as Chiral Building Blocks in Asymmetric Synthesis
The indolin-2-one scaffold is a common feature in many natural products and pharmacologically active compounds. The introduction of a gem-difluoro group at the C3 position, as seen in 3,3-Difluoro-5-methoxyindolin-2-one, creates a prostereogenic center. This makes it a potentially valuable building block for asymmetric synthesis, where the controlled introduction of chirality is crucial for biological activity. Chemical suppliers categorize this compound as a chiral building block, suggesting its utility in the synthesis of enantiomerically pure compounds. ambeed.com While specific examples of its application in asymmetric synthesis are not yet widely reported in the literature, its structure lends itself to reactions where a chiral catalyst can differentiate between the two fluorine atoms, leading to the formation of stereodefined products.
Scaffold for the Development of Enzyme Inhibitors and Biological Probes
The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. The fluorination at the C3 position and the methoxy (B1213986) group at the C5 position in this compound can influence its binding affinity and selectivity for specific enzymes.
Indolin-2-one Derivatives as Kinase Inhibitors (e.g., RTKs, PI3Kα)
Derivatives of indolin-2-one are renowned for their activity as kinase inhibitors. The introduction of fluorine can often enhance the potency and selectivity of drug candidates. youtube.com While direct studies on kinase inhibition by derivatives of this compound are not extensively documented, the broader class of fluorinated indolinones has shown promise. The fluorine atoms can modulate the electronic properties of the molecule, which can be advantageous for interactions with the ATP-binding site of kinases.
Modulation of Other Biological Targets (e.g., COX-2, Notum)
Currently, there is no specific published research detailing the activity of this compound or its direct derivatives as modulators of cyclooxygenase-2 (COX-2) or Notum. However, the versatility of the indolin-2-one scaffold suggests that with appropriate functionalization, derivatives of this compound could be explored for their potential to interact with these and other biological targets.
Contribution to the Design of Compounds with Modulated Biological Potency
The introduction of fluorine into a drug molecule can significantly impact its biological properties, including metabolic stability, bioavailability, and binding affinity. nih.gov The gem-difluoro group in this compound can serve as a bioisostere for a carbonyl group, offering a way to modify the electronic and conformational properties of a molecule while maintaining a similar size. This can be a powerful strategy in the design of compounds with fine-tuned biological potency. The synthesis of this compound has been described in the context of photocatalytic modifications of bioactive molecules, highlighting its accessibility for incorporation into more complex structures. tue.nl
Exploration in Agrochemical Research as Insecticidal Agents
There is currently no available research to indicate that this compound has been specifically investigated for its potential as an insecticidal agent. However, the broader field of agrochemical research often leverages fluorinated compounds for their enhanced stability and biological activity.
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Pathways
The synthesis of complex organic molecules, including fluorinated indolinones, traditionally relies on multi-step sequences that often generate significant chemical waste. A major future challenge lies in developing more sustainable and atom-economical synthetic routes to 3,3-Difluoro-5-methoxyindolin-2-one and its derivatives.
Current synthetic strategies for related fluorinated indoles often involve harsh reaction conditions, the use of expensive and sometimes toxic metal catalysts, and the generation of stoichiometric byproducts. researchgate.netrug.nl For instance, many established indole (B1671886) syntheses suffer from limitations such as the need for pre-functionalized starting materials and the use of hazardous reagents. rug.nl
Future research will likely focus on several key areas to address these challenges:
Catalytic C-H Fluorination: Direct, late-stage C-H fluorination of an appropriate indole precursor would represent a highly atom-economical approach, avoiding the need for pre-installed activating groups. While challenging, advancements in this area are crucial for sustainable synthesis.
Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for fluorination reactions, which are often highly exothermic. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing waste.
Biocatalysis: The discovery and engineering of enzymes, such as fluorinases, could provide a green and highly selective method for the synthesis of fluorinated organic molecules. nih.gov Although naturally occurring fluorinases are rare, protein engineering and directed evolution could lead to catalysts suitable for the synthesis of specific difluoroindolinone scaffolds. nih.gov
Multicomponent Reactions: Designing novel multicomponent reactions that assemble the this compound core in a single step from simple, readily available starting materials would significantly improve efficiency and reduce waste. rug.nl An innovative two-step indole-2-carboxamide synthesis has been developed that is highly sustainable, utilizing mild reaction conditions and low-toxicity building blocks. rug.nl
The ecological footprint of a novel indole synthesis has been shown to outperform competing procedures by a factor of 2.5 to over 10, as measured by the E-factor and Process Mass Intensity (PMI). rug.nl Achieving perfect atom economy, where all atoms of the reactants are incorporated into the final product, remains a significant but important goal. mdpi.com
Exploration of Novel Reactivity and Transformation Pathways for the Core Structure
The this compound scaffold possesses a unique combination of functional groups that can be exploited for further chemical transformations. A key area of future research will be the exploration of novel reactivity pathways to generate new and diverse molecular architectures.
Future investigations will likely focus on:
Asymmetric Catalysis: The development of enantioselective transformations of the difluoroindolinone core is crucial for accessing chiral molecules with specific biological activities. This could involve catalytic asymmetric dearomatization reactions to produce spirocyclic compounds. researchgate.net
Radical Chemistry: Exploring the reactivity of the difluoroindolinone scaffold under radical conditions could open up new avenues for C-C and C-heteroatom bond formation.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis can enable novel and mild transformations that are not accessible through traditional thermal methods.
Ring-Opening and Ring-Expansion Reactions: Investigating reactions that lead to the selective opening or expansion of the indolinone ring could provide access to entirely new classes of fluorinated heterocyclic compounds.
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize medicinal chemistry and materials science. nih.govnih.gov For this compound and its derivatives, these computational tools offer powerful new approaches for both design and synthesis.
Compound Design:
Machine learning models, particularly deep learning architectures, can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. youtube.comresearchgate.net This allows for the de novo design of molecules with desired characteristics, such as high binding affinity to a specific biological target. youtube.com Generative models, including generative adversarial networks (GANs) and reinforcement learning, can explore vast chemical spaces to propose innovative molecular structures. anl.gov
Synthesis Prediction:
The integration of AI and ML into the research pipeline for difluoroindolinone scaffolds will accelerate the discovery of new derivatives with enhanced properties and facilitate the development of more efficient and reliable synthetic methods. nih.gov
Expanding the Chemical Space and Derivatization Potential for Diverse Research Applications
The true value of the this compound scaffold lies in its potential for derivatization to create large and diverse chemical libraries for various research applications. Future efforts will focus on systematically exploring the chemical space around this core structure.
Key strategies for expanding the chemical space include:
Functionalization of the Aromatic Ring: The methoxy-substituted benzene (B151609) ring provides a handle for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Modification of the N-Substituent: The nitrogen atom of the indolinone ring can be readily alkylated, acylated, or arylated to introduce diverse chemical groups that can modulate the compound's physicochemical and biological properties.
Spirocyclization: As mentioned earlier, the C3 position is a prime site for the construction of spirocyclic systems, which are highly valued in medicinal chemistry for their three-dimensional structures. researchgate.net
Combinatorial Chemistry: High-throughput synthesis techniques can be employed to rapidly generate large libraries of derivatives for screening against various biological targets or for materials science applications.
A dearomative electrophilic fluorination of 2-methylindoles has been reported, yielding 3,3-difluoroindolines with an exomethylidene group that can undergo a wide range of metal-free, palladium, rhodium, and copper-catalyzed reactions to form new C-H, C-B, C-C (alkyl and aryl), C-N, C-O, C-P, and C-S bonds. researchgate.net
Investigation of Emerging Biological Targets and their Interaction with Difluoroindolinone Scaffolds
Oxindole (B195798) scaffolds are known to interact with a variety of biological targets, and the introduction of the gem-difluoro moiety can significantly alter these interactions. nih.govnih.gov A critical area of future research will be the identification and validation of novel biological targets for this compound and its derivatives.
Computational approaches, such as in silico repositioning, can be used to predict potential new targets for existing chemical scaffolds. nih.govnih.gov These methods compare the 2D and 3D similarity of the compounds to known ligands in databases like DrugBank and ChEMBL. nih.gov For example, a computational repurposing campaign on a library of oxindole-based compounds identified vascular endothelial growth factor receptor 2 (VEGFR-2) kinase as a potential target. nih.govnih.gov
Future research in this area will involve:
Target Identification and Validation: Employing a combination of computational and experimental techniques, such as chemoproteomics and thermal shift assays, to identify the protein targets of difluoroindolinone derivatives.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structures of these compounds in complex with their biological targets. This information is invaluable for understanding the molecular basis of their activity and for guiding further structure-based drug design.
Exploration of New Therapeutic Areas: Investigating the potential of difluoroindolinone scaffolds in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The introduction of fluorine atoms can improve metabolic stability and membrane permeability, making these compounds attractive for drug development. researchgate.netnih.gov
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 3,3-Difluoro-5-methoxyindolin-2-one, and how can reaction conditions be optimized?
Answer: The synthesis typically involves fluorination and condensation steps. For example:
- Fluorination of indolin-2-one precursors : Fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce fluorine atoms at the 3-position.
- Condensation reactions : A methoxy-substituted indolin-2-one derivative may undergo condensation with fluorinated reagents under acidic conditions (e.g., acetic acid reflux) to form the target compound .
- Optimization : Reaction temperature (e.g., 90–110°C), solvent polarity (DMF or THF), and catalyst selection (e.g., NaH for alkylation) significantly impact yields. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions and fluorine coupling patterns. For example, F NMR can resolve diastereotopic fluorine atoms .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O dimers observed in fluorinated indolinones) .
- HRMS : Validates molecular weight and isotopic patterns, especially for fluorine-containing derivatives .
Advanced Research Questions
Q. How do fluorine substituents at the 3,3-positions influence the compound’s pharmacokinetic properties and target binding?
Answer: Fluorine’s electronegativity and steric effects enhance:
- Lipophilicity : Increases membrane permeability (logP optimization).
- Metabolic stability : Reduces oxidative metabolism via cytochrome P450 enzymes.
- Target interactions : Fluorine’s stereoelectronic effects can stabilize ligand-protein interactions (e.g., hydrogen-bond acceptor sites). Comparative studies with non-fluorinated analogs using SPR (surface plasmon resonance) or molecular docking reveal binding affinity differences .
Q. What strategies address low solubility of this compound in aqueous media during in vitro assays?
Answer:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility.
- Salt formation : React with HCl or sodium bicarbonate to improve ionic solubility.
- Solid dispersion : Formulate with polymers (e.g., PEG 6000) to enhance dissolution rates.
- Crystal engineering : Modify crystallization solvents (e.g., ethanol/water) to produce polymorphs with higher solubility .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Answer:
- Batch comparison : Analyze H NMR shifts for impurities (e.g., residual solvents or unreacted precursors).
- Isotopic labeling : Use H or C-labeled starting materials to trace reaction pathways.
- Crystallographic validation : Compare X-ray structures across batches to identify conformational variations .
Q. What are the key considerations for designing derivatives of this compound to improve bioactivity?
Answer:
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 5-position to modulate electronic density.
- N-alkylation : Modify the indolinone nitrogen with ethyl or benzyl groups to enhance blood-brain barrier penetration.
- Pharmacophore mapping : Use SAR (structure-activity relationship) studies to identify critical binding motifs (e.g., hydrogen-bond donors at the 2-oxo position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
